1-(4-methoxyphenyl)-4-(4-phenoxybutanoyl)piperazine
Overview
Description
1-(4-methoxyphenyl)-4-(4-phenoxybutanoyl)piperazine, also known as MPBP, is a piperazine derivative that has been widely studied for its potential therapeutic applications. MPBP is a synthetic compound that was first synthesized in the late 1990s and has since been the subject of numerous scientific studies.
Mechanism of Action
The exact mechanism of action of 1-(4-methoxyphenyl)-4-(4-phenoxybutanoyl)piperazine is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. This dual mechanism of action is thought to contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-4-(4-phenoxybutanoyl)piperazine has been shown to produce a variety of biochemical and physiological effects, including increased levels of serotonin and dopamine in the brain, as well as decreased levels of cortisol and other stress hormones. These effects are thought to contribute to its therapeutic effects in the treatment of depression and anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-methoxyphenyl)-4-(4-phenoxybutanoyl)piperazine for lab experiments is its high selectivity for the serotonin transporter and 5-HT1A receptor, which allows for more precise targeting of these systems. However, one limitation is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several promising areas of future research for 1-(4-methoxyphenyl)-4-(4-phenoxybutanoyl)piperazine, including its potential use as a treatment for post-traumatic stress disorder (PTSD) and other anxiety disorders. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective formulations for clinical use.
Scientific Research Applications
1-(4-methoxyphenyl)-4-(4-phenoxybutanoyl)piperazine has been the subject of extensive scientific research due to its potential therapeutic applications. Some of the most promising areas of research include its use as an antidepressant, anxiolytic, and antipsychotic agent.
properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenoxybutan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-19-11-9-18(10-12-19)22-13-15-23(16-14-22)21(24)8-5-17-26-20-6-3-2-4-7-20/h2-4,6-7,9-12H,5,8,13-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGSGTBYBIBNLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCOC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-phenoxybutan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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